Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative with a molecular formula of C15H18N2O2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate, often involves multi-step reactions. One common method is the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction typically requires a catalyst such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives can involve green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts. These methods aim to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methyl-4-(methylamino)quinoline-3-carboxylate
- 4-[2-(Diethylamino)ethylamino]quinolin-7-ol
- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
Uniqueness
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methylamino groups can enhance its lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-10-7-6-8-11-13(10)17-9-12(14(11)16-3)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
MLJHVNBZGDFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC |
Origin of Product |
United States |
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